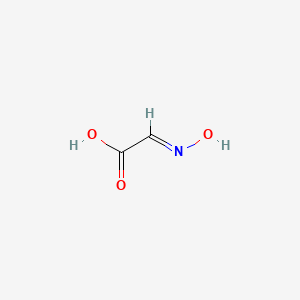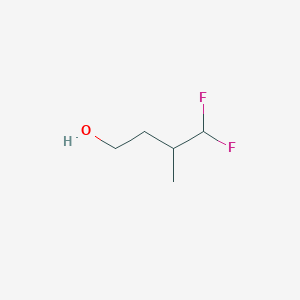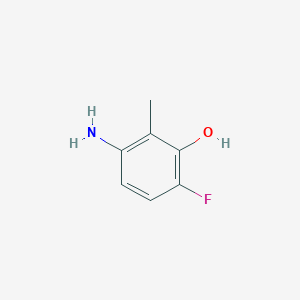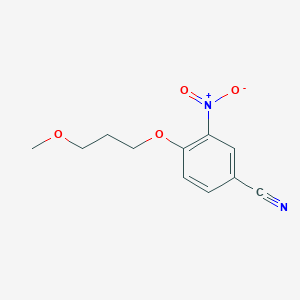![molecular formula C16H11F2N3O2 B2898959 N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-94-0](/img/structure/B2898959.png)
N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of organic compounds known as pyrido[1,2-a]pyrimidines, which are polycyclic aromatic compounds containing a pyrimidine fused to a pyridine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring fused to a pyridine ring, with various substituents. The presence of the difluorophenyl group, the methyl group, and the carboxamide group may influence the compound’s properties and reactivity .科学研究应用
Anticancer Activity
Pyridopyrimidine derivatives have been extensively studied for their anticancer properties. They are known to inhibit various enzymes that are crucial for cancer cell proliferation. For instance, compounds similar to the one have shown to inhibit cyclin-dependent kinases (CDKs), which are essential for the cell cycle progression of cancer cells . This inhibition can lead to the arrest of cell division and potentially induce apoptosis in cancer cells.
Anti-Inflammatory Properties
Research has indicated that certain pyridopyrimidine derivatives exhibit significant anti-inflammatory activity. Structural analogs have been found to be more effective than other similar compounds, suggesting that slight modifications in the pyridopyrimidine structure can enhance anti-inflammatory properties . This opens up possibilities for the development of new anti-inflammatory drugs.
Antiviral Applications
The structural framework of pyridopyrimidines makes them suitable candidates for antiviral drug development. They have been used to create structural analogs of known antiviral compounds, which can potentially inhibit the replication of viruses . This application is particularly relevant in the context of emerging viral diseases.
Therapeutic Potential in Rheumatoid Arthritis
Some pyridopyrimidine derivatives have shown potential activity against rheumatoid arthritis. The compound could be structurally related to these derivatives, suggesting possible applications in the treatment of inflammatory autoimmune diseases .
Role in Neurodegenerative Diseases
The pyridopyrimidine scaffold is present in drugs that have been approved for use in treating neurodegenerative diseases. Given the structural similarity, the compound may have the potential to act on neurological pathways, offering a new avenue for research into treatments for conditions such as Alzheimer’s and Parkinson’s disease .
Synthesis of Heterocyclic Compounds
Pyridopyrimidines are also valuable in the synthesis of other heterocyclic compounds, which are crucial in the development of various pharmaceuticals. The Dimroth rearrangement, for example, is a synthetic method that involves pyridopyrimidine derivatives and is used to create condensed pyrimidines, key structural fragments in many drugs .
未来方向
作用机制
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells, making it an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, thereby halting the progression of the cell cycle and preventing the proliferation of cancer cells .
Biochemical Pathways
This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
属性
IUPAC Name |
N-(3,4-difluorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c1-9-2-5-14-19-7-11(16(23)21(14)8-9)15(22)20-10-3-4-12(17)13(18)6-10/h2-8H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMDAZPUWJCCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-Tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2898876.png)
![4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B2898877.png)
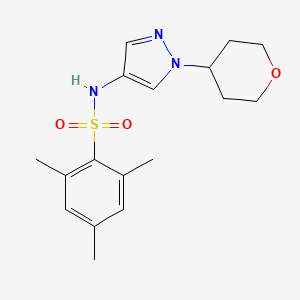
![6-Methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2898880.png)

![methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2898883.png)
![2,6-dichloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2898884.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2898885.png)

